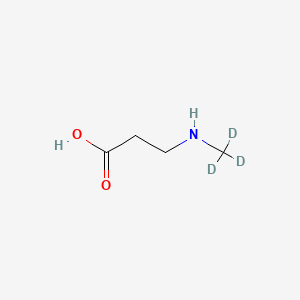
N-Methyl-beta-alanine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-beta-alanine-d3 is a deuterated form of N-methyl-beta-alanine, a beta-amino acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical structure of this compound consists of a propionic acid backbone where one of the hydrogens at position 3 is replaced by a methylamino group. This modification makes it a valuable compound in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-beta-alanine-d3 typically involves several steps:
Acylation: A compound such as RCOOH is acylated with oxalyl chloride to prepare the first reaction liquid.
First Substitution Reaction: Methylamine is added to the first reaction liquid to carry out a substitution reaction, forming a second reaction liquid.
Second Substitution Reaction: Sodium hydride is added to the second reaction liquid, followed by the addition of chloropropionic acid or bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-beta-alanine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxalyl chloride: Used in the acylation step.
Methylamine: Used in the first substitution reaction.
Sodium hydride: Used in the second substitution reaction.
Chloropropionic acid or bromopropionic acid: Used in the final step to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. the primary product is this compound, which can undergo further modifications for specific applications.
Wissenschaftliche Forschungsanwendungen
N-Methyl-beta-alanine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and its role in neurodegenerative diseases.
Industry: Used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of N-Methyl-beta-alanine-d3 involves its interaction with specific molecular targets and pathways. It can act as an excitotoxin on glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors. The activation of these receptors can induce oxidative stress in neurons by depleting glutathione . This mechanism is believed to contribute to its neurotoxic effects and its potential role in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-beta-alanine-d3 can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta-amino acid with a similar structure but without the methyl group.
N,N-Dimethyl-beta-alanine: A derivative with two methyl groups attached to the nitrogen atom.
Beta-alanine betaine: An osmoprotective compound synthesized by the methylation of beta-alanine.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C4H9NO2 |
|---|---|
Molekulargewicht |
106.14 g/mol |
IUPAC-Name |
3-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |
InChI-Schlüssel |
VDIPNVCWMXZNFY-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NCCC(=O)O |
Kanonische SMILES |
CNCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


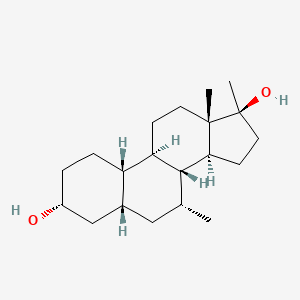



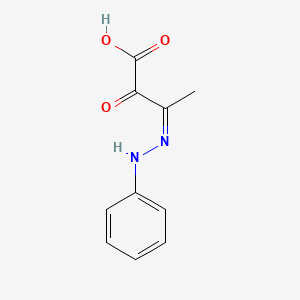
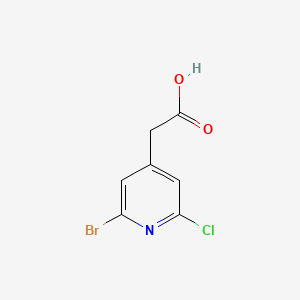
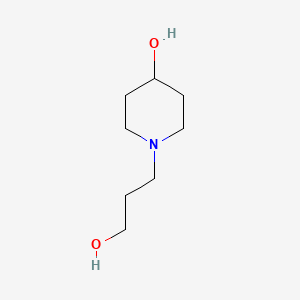

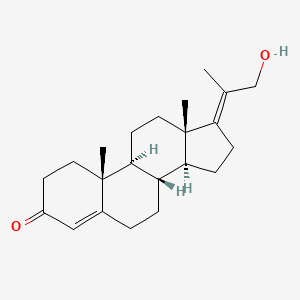
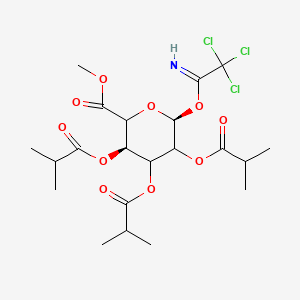
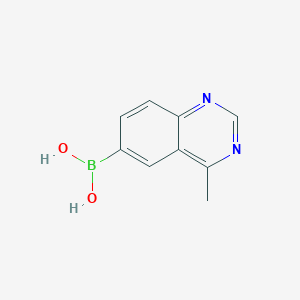

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)

